molecular formula C8H6N2O B1595610 6-Quinazolinol CAS No. 7556-93-6

6-Quinazolinol

Cat. No. B1595610
CAS RN: 7556-93-6
M. Wt: 146.15 g/mol
InChI Key: BBPMVEXRMOAIKQ-UHFFFAOYSA-N
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Description

6-Quinazolinol, also known as 6-quinazolinamine, is a heterocyclic compound with the molecular formula C7H5N3O. It is a white crystalline solid that is soluble in water and ethanol. 6-Quinazolinol is a key intermediate in the synthesis of quinazoline-based drugs and is used in the synthesis of many other compounds. It is also used in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Antifungal Activity

6-Quinazolinol derivatives, specifically fluoro-4-alkyl(aryl)thioquinazoline, have been found to exhibit significant antifungal activities. These compounds, such as 3a, 3g, and 3h, demonstrate high inhibitory effects on the growth of various fungi, including Fusarium oxysporum. They affect fungal cell membrane permeability and hyphal formation, leading to reduced fungal growth and spore germination (Xu et al., 2007).

Synthesis and Antimicrobial Evaluation

The synthesis of new chalcone and sydnone derivatives of 4(3H)-quinazolinone has been conducted for their antibacterial and antifungal properties. These derivatives, especially the nitroso derivative 6b, exhibited notable antibacterial and antifungal activities against various microbial strains including Escherichia coli and Candida albicans (Bekhit et al., 2001).

Antihyperlipidemic Activities

4(3H) Quinazolinone and its derivatives have been shown to reduce serum cholesterol and cholesterol ester levels in hypercholesterolemic rats. This antihyperlipidemic effect is thought to be due to the inhibition of dietary cholesterol absorption or intestinal ACAT activity (Refaie et al., 2005).

Antitumor Effects

Quinazolinone derivatives, like HoLu-12, have been found to induce mitotic arrest and apoptosis in human oral squamous cell carcinoma cells. This indicates their potential as therapeutic agents in cancer treatment (Lai et al., 2021).

Cytotoxicity and Tubulin Polymerization Inhibition

Certain 2-phenyl-4-quinazolinones have shown significant cytotoxicity against human tumor cell lines and have been identified as potent inhibitors of tubulin polymerization. These compounds display selective cytotoxicity against specific cancer cell lines (Hour et al., 2000).

Angiotensin II Receptor Antagonism

4(3H)-quinazolinones with various heterocyclic substituents have been synthesized and evaluated as angiotensin II receptor antagonists. These compounds have shown potent, long-lasting, and orally active antihypertensive effects (Levin et al., 1994).

Cytotoxic Activity in Cancer Cell Lines

Novel 6-mercapto-12-phenethyl-quinazolino[3,4-a]quinazolinone derivatives exhibited cytotoxic activity against human lymphoblastic leukemia and breast adenocarcinoma cell lines (Mohammadhosseini et al., 2016).

Antiplatelet and Antithrombotic Activity

Cilostazol, a derivative of quinazolinone, has been used as an antiplatelet and antithrombotic agent. It inhibits platelet activation and enhances vasodilation, which can improve peripheral blood flow (Ikeda, 1999).

properties

IUPAC Name

quinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPMVEXRMOAIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343415
Record name 6-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Quinazolinol

CAS RN

7556-93-6
Record name 6-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinazolin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Jyoti, DP Singh - Cellular and molecular biology, 2016 - researchgate.net
… oxalicum only when grown at low temperature (4C) included 4(1H) Quinazolinone, 1,4,8-Metheno-1H-cyclopent[f] azulene, 3a, 4, 4a, 7, 7a, 8, 9, 9a-octahydro and 6-Quinazolinol. The …
Number of citations: 5 www.researchgate.net
JK Kim, WD Hawer, JH Ha, KD Moon… - Korean Journal of Food …, 1995 - koreascience.kr
This study was conducted to investigated the change of volatile flavor components of Cassia tora seeds during roasting treatments. The flavor components of Cassia tora seeds were …
Number of citations: 16 koreascience.kr
E Forcellini, S Boutin, CA Lefebvre… - European Journal of …, 2018 - Elsevier
… 6-Methoxy-4-chloroquinazoline 17 was generated by reaction of the 6-quinazolinol partner 16 with iodomethane in DMF. Finally, reaction of 4 and 17 under our standard S N Ar …
Number of citations: 21 www.sciencedirect.com
Y Inagaki, K Mutoh, J Abe - Photochemical & Photobiological Sciences, 2018 - Springer
Non-linear photoresponses against excitation light intensity are important for the development of attractive photofunctional materials exhibiting high spatial selective photoswitching that …
Number of citations: 14 link.springer.com
H Tawell - 2021 - repository.lboro.ac.uk
… Tardieu and coworkers113 demonstrated that 6-quinazolinol 81 can be accessed by conversion of the readily available nitrobenzaldehyde derivative 79, to compound 80 followed by a …
Number of citations: 2 repository.lboro.ac.uk
A Augustin, J Lamerz, H Meistermann, S Golling… - Molecular cancer …, 2013 - AACR
… Starting material 4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol was prepared as described in WO9630347A1 (20). Coupling of the derivatives to the epoxy-activated …
Number of citations: 40 aacrjournals.org
Y Inagaki, Y Kobayashi, K Mutoh… - Journal of the American …, 2017 - ACS Publications
… The syntheses of 8H-pyranoquinazoline derivatives were accomplished by the Claisen rearrangement protocol, in which a 1,1-diaryl-2-propyn-1-ol with a 6-quinazolinol derivative in …
Number of citations: 74 pubs.acs.org
M Elsocht, P Giron, EJ De Grève… - … TREATMENT OF NON …, 2022 - researchportal.vub.be
Herein, we describe the design and synthesis of dual EGFR-USP13 inhibitors based on the molecular structure of Afatinib and the previously described SAR data of Spautin-1 (Chapter …
Number of citations: 5 researchportal.vub.be
S Li, P Zhang, F Xu, S Hu, J Liu, Y Tan… - Journal of Medicinal …, 2022 - ACS Publications
… 4-Chloro-6-quinazolinol (180.6 mg, 1.0 mmol) was dissolved in 5 mL of DMF, followed by addition of K 2 CO 3 (276.4 mg, 2.0 mmol) and 4-(bromomethyl)-N-methylbenzenesulfonamide …
Number of citations: 7 pubs.acs.org
SH Yoon, JK Lee, HS Nam, HJ Lee - Korean Journal of Food …, 1994 - koreascience.kr
Meatlike flavors were manufactured using hydrolyzed vegetable protein (HVP) with several reactive precursors at different reaction conditions. Both pH and temperature affected …
Number of citations: 19 koreascience.kr

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